molecular formula C7H11N3O2 B2669780 Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate CAS No. 1367978-04-8

Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate

Cat. No. B2669780
CAS RN: 1367978-04-8
M. Wt: 169.184
InChI Key: VCNZTOCPGBEUJM-UHFFFAOYSA-N
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Description

Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate, also known as MPA, is a synthetic compound that has gained significant attention in the field of scientific research. MPA is a derivative of pyrazole, a heterocyclic compound that has been extensively studied for its biological activities. MPA has been shown to have promising potential in various research areas, including drug discovery, cancer research, and neuroscience.

Mechanism of Action

The mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can reduce inflammation and pain. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has several advantages for lab experiments. It is a relatively simple and inexpensive compound to synthesize, making it accessible to researchers with limited resources. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have a wide range of biological activities, making it a versatile compound for research. However, there are also limitations to the use of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. One area of interest is the development of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the potential of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in understanding the mechanism of action of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate and its effects on different cell types and physiological systems. Overall, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate holds great promise as a versatile and potent compound for scientific research.

Synthesis Methods

The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate involves the reaction of 1-methyl-4-pyrazolylamine with methyl 2-bromoacetate. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate. The synthesis of Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate is a relatively simple and straightforward process, making it an attractive compound for research.

Scientific Research Applications

Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been extensively studied for its potential in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis.

properties

IUPAC Name

methyl 2-[(1-methylpyrazol-4-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-5-6(3-9-10)8-4-7(11)12-2/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNZTOCPGBEUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1-methyl-1H-pyrazol-4-yl)glycinate

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